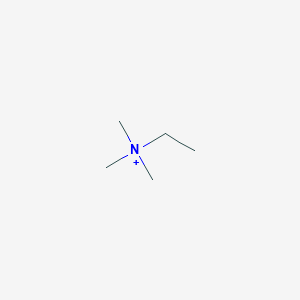
Sodium 3,4-dihydro-2H-pyran-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of Sodium 3,4-dihydro-2H-pyran-2-carboxylate consists of a 3,4-dihydro-2H-pyran ring with a carboxylate group attached . The molecular formula is C6H7NaO3 and the molecular weight is 150.11 g/mol .Physical And Chemical Properties Analysis
Sodium 3,4-dihydro-2H-pyran-2-carboxylate is a white crystalline powder that is soluble in water. It has a molecular weight of 150.11 g/mol . The compound has a topological polar surface area of 49.4 Ų .Scientific Research Applications
Conformational Studies
Sodium 3,4-dihydro-2H-pyran-2-carboxylate is used in conformational studies due to its structural similarity to cyclohexene . Researchers have investigated the conformational interconversion of 3,4-dihydro-2H-pyran in both the neutral and the cationic ground states . This research is important for understanding the behavior of molecules in different states and can be applied in stereochemistry .
Synthesis of Functionalized 3,4-dihydro-2H-pyrans
This compound has been successfully utilized to synthesize functionalized 3,4-dihydro-2H-pyrans . The optimized reaction conditions allowed the selective synthesis of highly functionalized 3,4-dihydro-2H-pyrans from commercially available starting materials . This process is simple and environmentally friendly .
Intermediate in Synthetic Chemistry
Sodium 3,4-dihydro-2H-pyran-2-carboxylate acts as an intermediate in synthetic chemistry . It is used to synthesize various other compounds, contributing to the development of new materials and drugs .
Hydroxyl-Protecting Reagent
This compound is widely used as a hydroxyl-protecting reagent in organic synthesis . It helps to protect various reactive functional groups during chemical reactions, preventing unwanted side reactions .
Synthesis of Tetrahydropyranylated Products
Sodium 3,4-dihydro-2H-pyran-2-carboxylate can be used to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . This reaction is important for the production of various pharmaceuticals and fine chemicals .
Synthesis of Tetrahydropyran Derivatives
This compound can be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid . These derivatives have various applications in medicinal chemistry and material science .
properties
IUPAC Name |
sodium;3,4-dihydro-2H-pyran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3.Na/c7-6(8)5-3-1-2-4-9-5;/h2,4-5H,1,3H2,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCKHRQGBNMBPB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3,4-dihydro-2H-pyran-2-carboxylate | |
CAS RN |
16698-52-5 | |
| Record name | Sodium 3,4-dihydro-2H-pyran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)






